molecular formula C7H5ClF3NO B8526691 1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol

1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B8526691
M. Wt: 211.57 g/mol
InChI Key: IGZQNCMMZLCGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, imparts significant stability and reactivity to the molecule, making it a key intermediate in the synthesis of various agrochemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a suitable alcohol under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high chemical stability .

Properties

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C7H5ClF3NO/c8-4-1-2-5(12-3-4)6(13)7(9,10)11/h1-3,6,13H

InChI Key

IGZQNCMMZLCGRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloropicolinaldehyde (0.505 g, 3.57 mmol) in THF (7 mL) at 0° C. were added (trifluoromethyl)trimethylsilane (0.685 mL, 4.63 mmol) and tetra-N-butylammonium fluoride (1 M in THF, 0.036 mL, 0.036 mmol). The reaction mixture was stirred at 0° C. for 15 min and diluted with water (10 mL) and additional tetra-N-butylammonium fluoride (1 M in THF, 2.0 mL, 2.0 mmol). The reaction mixture was allowed to warm to room temperature and stirred for 30 min. The reaction mixture was diluted with EtOAc, the organic phase was separated and washed with water, brine and dried over MgSO4. The filtrate was concentrated under reduced pressure and the residue was purified by flash column chromatography on silica gel (5% to 20% EtOAc in heptane) to give the title compound (0.643 g, 3.04 mmol, 85% yield) as a yellow oil. MS m/z=211.9 [M+H]+. Calculated for C7H5ClF3NO 211.0.
Quantity
0.505 g
Type
reactant
Reaction Step One
Quantity
0.685 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.036 mL
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85%

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